An In-Depth Technical Guide to Aminooxy-PEG2-BCN: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Aminooxy-PEG2-BCN: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminooxy-PEG2-BCN is a versatile, heterobifunctional crosslinker integral to the fields of bioconjugation, chemical biology, and therapeutic development. This guide provides a comprehensive technical overview of its structure, properties, and applications, with a particular focus on its role in the site-specific synthesis of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols, quantitative data, and visual workflows are presented to enable researchers to effectively utilize this powerful molecular tool.
Introduction: The Core of Versatility
Aminooxy-PEG2-BCN is a molecule designed with precision for bioorthogonal chemistry. It features three key components:
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An aminooxy group (-O-NH₂), which chemoselectively reacts with aldehydes and ketones to form stable oxime linkages.
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A bicyclononyne (BCN) group, a strained alkyne that readily participates in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-functionalized molecules.[1]
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A short polyethylene glycol (PEG) spacer (PEG2), which enhances aqueous solubility, increases flexibility, and minimizes steric hindrance between conjugated molecules.[1]
This unique trifecta of functionalities allows for the sequential and specific conjugation of two different molecules, making it an invaluable linker in the construction of complex biomolecular architectures, most notably ADCs.[2][3] The bioorthogonal nature of its reactive ends ensures that these conjugations can occur in complex biological media with minimal cross-reactivity with native functional groups.[1]
Physicochemical and Reactive Properties
A summary of the key quantitative data for Aminooxy-PEG2-BCN and its reactive moieties is presented below.
Table 1: Physicochemical Properties of Aminooxy-PEG2-BCN
| Property | Value | Source(s) |
| CAS Number | 2253965-14-7 | |
| Molecular Formula | C₁₉H₃₁N₃O₆ | |
| Molecular Weight | 397.47 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM, and water. | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Table 2: Comparative Reaction Kinetics of Bioorthogonal Moieties
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features | Source(s) |
| Oxime Ligation | Aldehyde + Aminooxy | ~10⁻³ | pH-dependent; rate increases at acidic pH (below pH 3). Catalyzed by nucleophiles like aniline. | |
| SPAAC | BCN + Benzyl Azide | ~0.15 | Catalyst-free and bioorthogonal. Reaction rate is driven by the ring strain of the cyclooctyne. | |
| SPAAC | BCN + Aromatic Azides | Up to ~2 | Reaction rate can be significantly accelerated with electron-withdrawing substituents on the aryl azide. |
Table 3: Stability of Linkages
| Linkage | Condition | Stability | Source(s) |
| Oxime Bond | Neutral pH (pD 7.0) | Half-life of ~25 days. | |
| BCN Moiety | Acidic conditions (TCA/DCA) | Prone to degradation. | |
| BCN Moiety | In phagocytes (RAW264.7 cells) | Significant degradation (~79%) after 24 hours. |
Logical Relationship of Dual Reactivity
The core utility of Aminooxy-PEG2-BCN lies in its orthogonal reactive ends, allowing for a two-step conjugation strategy. This is visually represented in the following diagram.
Experimental Protocols: Site-Specific ADC Synthesis via Glycoengineering
A primary application of Aminooxy-PEG2-BCN is the creation of site-specific ADCs. This approach leverages the conserved N-glycans on the Fc region of an antibody as a conjugation site, ensuring a homogeneous product with a defined drug-to-antibody ratio (DAR).
Overall Experimental Workflow
The following diagram illustrates the multi-step process for generating a site-specific ADC using glycoengineering and Aminooxy-PEG2-BCN.
Detailed Methodologies
Step 1: Enzymatic Remodeling to Introduce Terminal Sialic Acids
This protocol is adapted from methodologies described for site-specific antibody modification.
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Antibody Preparation: Prepare a solution of the antibody (e.g., Trastuzumab) in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.
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Reaction Mixture: In a microcentrifuge tube, combine the antibody solution with galactosyltransferase and sialyltransferase enzymes in the presence of their respective sugar-nucleotide donors (UDP-Gal and CMP-Sialic Acid).
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Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation to ensure complete enzymatic conversion.
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Purification: Purify the remodeled antibody using Protein A affinity chromatography to remove enzymes and excess reagents. Elute the antibody and buffer exchange into a reaction-compatible buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
Step 2: Generation of Aldehyde Groups via Periodate Oxidation
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Oxidation Solution: Prepare a fresh solution of sodium periodate (NaIO₄) in the reaction buffer.
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Oxidation Reaction: Add a controlled molar excess of the NaIO₄ solution to the remodeled antibody. Incubate the reaction on ice for 30 minutes, protected from light.
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Quenching: Quench the reaction by adding an excess of ethylene glycol to consume any unreacted periodate. Incubate for 10 minutes at room temperature.
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Purification: Remove excess reagents by buffer exchange using a desalting column or tangential flow filtration, exchanging into a buffer suitable for oxime ligation (e.g., PBS, pH 7.4).
Step 3: Conjugation with Aminooxy-PEG2-BCN (Oxime Ligation)
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Reagent Preparation: Dissolve Aminooxy-PEG2-BCN in DMSO to create a stock solution (e.g., 10 mM).
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Ligation Reaction: Add a 50-100 fold molar excess of the Aminooxy-PEG2-BCN stock solution to the oxidized antibody solution.
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Catalysis (Optional but Recommended): To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM.
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Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
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Purification: Purify the resulting Antibody-PEG2-BCN conjugate using size-exclusion chromatography (SEC) to remove unreacted linker.
Step 4: Conjugation with Azide-Functionalized Payload (SPAAC)
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Payload Preparation: Dissolve the azide-functionalized payload (e.g., Azido-MMAE) in a suitable solvent like DMSO to create a stock solution.
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SPAAC Reaction: Add a 5-10 fold molar excess of the azide-payload solution to the purified Antibody-PEG2-BCN conjugate.
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Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for up to 24 hours. The reaction progress can be monitored by analytical techniques such as Hydrophobic Interaction Chromatography (HIC).
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Final Purification: Purify the final ADC product using SEC or other appropriate chromatographic methods to remove any unreacted payload and other impurities.
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Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like HIC, mass spectrometry (MS), and size-exclusion chromatography (SEC).
Conclusion
Aminooxy-PEG2-BCN stands out as a highly effective and versatile heterobifunctional linker. Its dual bioorthogonal reactivity, coupled with the beneficial properties of the PEG spacer, makes it an essential tool for the precise construction of complex bioconjugates. For drug development professionals, its application in the site-specific synthesis of ADCs offers a pathway to creating more homogeneous, stable, and potentially more efficacious therapeutics. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of Aminooxy-PEG2-BCN in advanced research and development projects.
